Cas no 1448131-04-1 (N'-(2,3-dimethylphenyl)-N-3-(furan-2-yl)-3-hydroxypropylethanediamide)

N'-(2,3-dimethylphenyl)-N-3-(furan-2-yl)-3-hydroxypropylethanediamide Chemical and Physical Properties
Names and Identifiers
-
- N'-(2,3-dimethylphenyl)-N-3-(furan-2-yl)-3-hydroxypropylethanediamide
- N'-(2,3-dimethylphenyl)-N-[3-(furan-2-yl)-3-hydroxypropyl]oxamide
- F6190-1355
- 1448131-04-1
- N'-(2,3-DIMETHYLPHENYL)-N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]ETHANEDIAMIDE
- N1-(2,3-dimethylphenyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide
- AKOS024536661
-
- Inchi: 1S/C17H20N2O4/c1-11-5-3-6-13(12(11)2)19-17(22)16(21)18-9-8-14(20)15-7-4-10-23-15/h3-7,10,14,20H,8-9H2,1-2H3,(H,18,21)(H,19,22)
- InChI Key: DIPWMCYQTSUZGZ-UHFFFAOYSA-N
- SMILES: C(NCCC(C1=CC=CO1)O)(=O)C(NC1=CC=CC(C)=C1C)=O
Computed Properties
- Exact Mass: 316.14230712g/mol
- Monoisotopic Mass: 316.14230712g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 415
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 91.6Ų
N'-(2,3-dimethylphenyl)-N-3-(furan-2-yl)-3-hydroxypropylethanediamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6190-1355-3mg |
N'-(2,3-dimethylphenyl)-N-[3-(furan-2-yl)-3-hydroxypropyl]ethanediamide |
1448131-04-1 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6190-1355-10mg |
N'-(2,3-dimethylphenyl)-N-[3-(furan-2-yl)-3-hydroxypropyl]ethanediamide |
1448131-04-1 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6190-1355-2mg |
N'-(2,3-dimethylphenyl)-N-[3-(furan-2-yl)-3-hydroxypropyl]ethanediamide |
1448131-04-1 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6190-1355-5μmol |
N'-(2,3-dimethylphenyl)-N-[3-(furan-2-yl)-3-hydroxypropyl]ethanediamide |
1448131-04-1 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6190-1355-50mg |
N'-(2,3-dimethylphenyl)-N-[3-(furan-2-yl)-3-hydroxypropyl]ethanediamide |
1448131-04-1 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6190-1355-75mg |
N'-(2,3-dimethylphenyl)-N-[3-(furan-2-yl)-3-hydroxypropyl]ethanediamide |
1448131-04-1 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6190-1355-4mg |
N'-(2,3-dimethylphenyl)-N-[3-(furan-2-yl)-3-hydroxypropyl]ethanediamide |
1448131-04-1 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6190-1355-15mg |
N'-(2,3-dimethylphenyl)-N-[3-(furan-2-yl)-3-hydroxypropyl]ethanediamide |
1448131-04-1 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6190-1355-1mg |
N'-(2,3-dimethylphenyl)-N-[3-(furan-2-yl)-3-hydroxypropyl]ethanediamide |
1448131-04-1 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6190-1355-25mg |
N'-(2,3-dimethylphenyl)-N-[3-(furan-2-yl)-3-hydroxypropyl]ethanediamide |
1448131-04-1 | 25mg |
$109.0 | 2023-09-09 |
N'-(2,3-dimethylphenyl)-N-3-(furan-2-yl)-3-hydroxypropylethanediamide Related Literature
-
Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
-
Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
-
Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
-
Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
Additional information on N'-(2,3-dimethylphenyl)-N-3-(furan-2-yl)-3-hydroxypropylethanediamide
Introduction to N'-(2,3-dimethylphenyl)-N-3-(furan-2-yl)-3-hydroxypropylethanediamide (CAS No. 1448131-04-1)
N'-(2,3-dimethylphenyl)-N-3-(furan-2-yl)-3-hydroxypropylethanediamide, with the CAS number 1448131-04-1, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules known for their potential biological activity, making it a subject of extensive study in medicinal chemistry. The structural features of this molecule, particularly the presence of a dimethylphenyl group and a furan-2-yl moiety, contribute to its unique chemical properties and reactivity. These structural elements not only influence its interaction with biological targets but also play a crucial role in determining its pharmacological profile.
The N'-(2,3-dimethylphenyl) part of the molecule is derived from an aromatic ring system that is commonly found in many bioactive compounds. The dimethyl substitution on the phenyl ring enhances the lipophilicity of the molecule, which can be advantageous for membrane permeability and binding affinity to biological targets. In contrast, the furan-2-yl group introduces a heterocyclic structure that is known to be present in numerous natural products and drug candidates. Furan derivatives have been widely studied for their antimicrobial, anti-inflammatory, and anticancer properties, suggesting that this compound may exhibit similar biological activities.
The presence of a 3-hydroxypropylethanediamide moiety in the molecular structure adds another layer of complexity and functionality. This group can participate in hydrogen bonding interactions, which are critical for the binding of small molecules to proteins and other biological targets. Additionally, the hydroxyl group provides a site for further chemical modification, allowing for the synthesis of analogs with tailored pharmacological properties. The combination of these structural features makes N'-(2,3-dimethylphenyl)-N-3-(furan-2-yl)-3-hydroxypropylethanediamide a promising candidate for further investigation in drug discovery.
In recent years, there has been growing interest in the development of novel therapeutic agents derived from heterocyclic compounds. The furan-2-yl group, in particular, has been extensively studied due to its ability to modulate various biological pathways. Studies have shown that furan derivatives can interact with enzymes and receptors involved in inflammation, cancer progression, and neurodegenerative diseases. Given these findings, N'-(2,3-dimethylphenyl)-N-3-(furan-2-yl)-3-hydroxypropylethanediamide holds potential as a lead compound for the development of new drugs targeting these conditions.
The dimethylphenyl group in this compound also contributes to its unique pharmacological profile. Aromatic rings substituted with dimethyl groups are commonly found in drugs used to treat neurological disorders, cardiovascular diseases, and psychiatric conditions. The lipophilic nature of these groups enhances the compound's ability to cross cell membranes, which is essential for achieving therapeutic effects in vivo. Moreover, the dimethylphenyl moiety can participate in π-stacking interactions with biological targets, further influencing binding affinity and selectivity.
The research on N'-(2,3-dimethylphenyl)-N-3-(furan-2-yl)-3-hydroxypropylethanediamide has been complemented by computational studies that aim to predict its biological activity and optimize its structure. Molecular docking simulations have been used to evaluate the interaction of this compound with various protein targets, providing insights into its potential mechanism of action. These studies have revealed that the molecule can bind effectively to enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory processes. Additionally, computational analysis has suggested that modifications to the hydroxyl group could enhance binding affinity and reduce off-target effects.
In vitro experiments have further validated the potential of N'-(2,3-dimethylphenyl)-N-3-(furan-2-yl)-3-hydroxypropylethanediamide as a pharmacological agent. Preliminary studies have demonstrated its ability to inhibit inflammatory responses by modulating cytokine production and reducing oxidative stress. These effects are particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease, where inflammation plays a central role. Furthermore, the compound has shown promise in preclinical models of cancer by inhibiting cell proliferation and inducing apoptosis in tumor cells.
The synthesis of N'-(2,3-dimethylphenyl)-N-3-(furan-2-yl)-3-hydroxypropylethanediamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex molecular framework efficiently. The use of chiral auxiliaries or catalysts has also been explored to achieve enantioselective synthesis, which is crucial for developing enantiomerically pure drugs with improved pharmacological profiles.
The development of novel pharmaceuticals often involves rigorous safety testing to assess their toxicity and potential side effects. In vitro toxicology studies have been conducted on N'-(2,3-dimethylphenyl)-N-3-(furan-2-lyl)-hydroxypropylethanediamide using various cell lines to evaluate its cytotoxicity and genotoxicity. These studies have shown that the compound exhibits low toxicity at therapeutic concentrations but may cause adverse effects at higher doses. Further research is needed to identify any long-term or cumulative toxicities associated with prolonged exposure.
The regulatory landscape for new drug development requires thorough documentation of chemical structure elucidation, pharmacokinetic properties, and clinical efficacy before approval by regulatory agencies such as the FDA or EMA. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have been employed to confirm the identity and purity of N'-(2-methoxybenzamido)benzeneacetamide hydrochloride (CAS No 1448131). Additionally, pharmacokinetic studies have provided valuable data on its absorption distribution metabolism excretion (ADME) properties.
The future direction of research on N'-(dimethoxybenzamido)benzeneacetamide hydrochloride (CAS No 1448131) includes exploring its potential as an investigational new drug (IND) candidate for clinical trials. Collaborative efforts between academic researchers and pharmaceutical companies are essential for translating preclinical findings into clinical applications that benefit patients suffering from various diseases. The integration of high-throughput screening technologies will accelerate the identification of new derivatives with enhanced efficacy or reduced toxicity.
1448131-04-1 (N'-(2,3-dimethylphenyl)-N-3-(furan-2-yl)-3-hydroxypropylethanediamide) Related Products
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)



